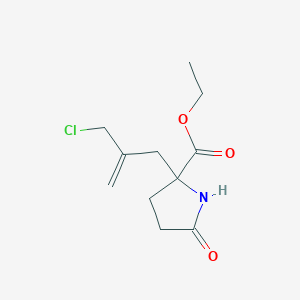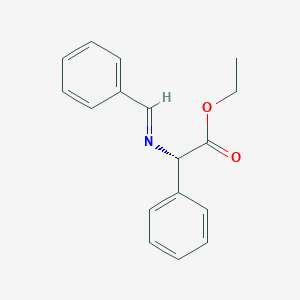
ethyl (2S)-2-(benzylideneamino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a chiral center, which is further bonded to a benzylideneamino group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(benzylideneamino)-2-phenylacetate typically involves the condensation of ethyl (2S)-2-amino-2-phenylacetate with benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction conditions often include mild heating to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-(benzylideneamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and overall efficacy.
Comparación Con Compuestos Similares
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate can be compared with similar compounds, such as:
Ethyl (2S)-2-amino-2-phenylacetate: Lacks the benzylidene group, resulting in different reactivity and applications.
Benzylideneamino derivatives: Compounds with similar benzylideneamino groups but different ester or amine groups.
Phenylacetate derivatives: Compounds with variations in the ester or amino groups attached to the phenylacetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
ethyl (2S)-2-(benzylideneamino)-2-phenylacetate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3/t16-/m0/s1 |
Clave InChI |
LOPYPCFPVBVOPQ-INIZCTEOSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


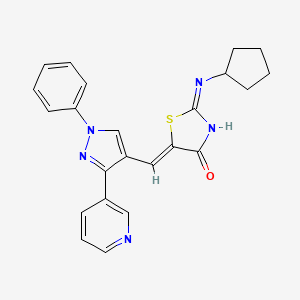
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
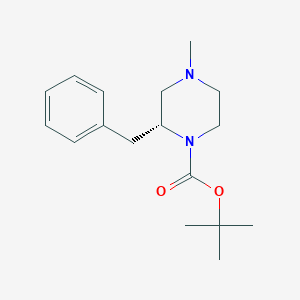
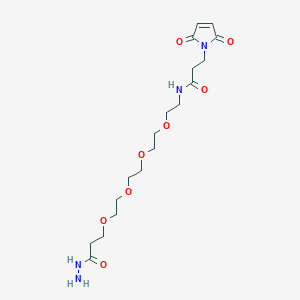

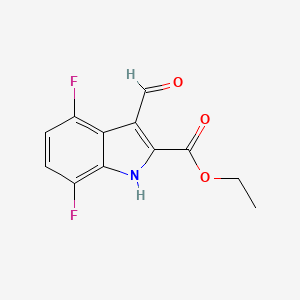
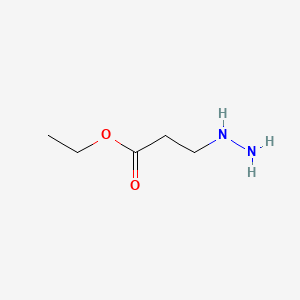
![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
